Cas no 2015611-82-0 (4-cyano-4,4-dimethylbutane-2-sulfonyl chloride)

4-Cyano-4,4-dimethylbutane-2-sulfonyl chloride is a specialized sulfonyl chloride derivative featuring a cyano group and two methyl substituents at the 4-position. This compound is primarily utilized as a key intermediate in organic synthesis, particularly in the preparation of sulfonamides and other sulfonate-based derivatives. Its sterically hindered structure enhances selectivity in nucleophilic substitution reactions, while the electron-withdrawing cyano group improves reactivity. The compound is suitable for applications in pharmaceutical and agrochemical research, where precise functionalization is required. It should be handled under inert conditions due to its moisture sensitivity. Typical purity levels exceed 95%, ensuring reliable performance in synthetic workflows.
4-cyano-4,4-dimethylbutane-2-sulfonyl chloride structure
2015611-82-0 structure
Product name:4-cyano-4,4-dimethylbutane-2-sulfonyl chloride
CAS No:2015611-82-0
MF:C7H12ClNO2S
MW:209.69367980957
CID:5973764
PubChem ID:165485811

4-cyano-4,4-dimethylbutane-2-sulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 4-cyano-4,4-dimethylbutane-2-sulfonyl chloride
    • 2015611-82-0
    • EN300-1120618
    • Inchi: 1S/C7H12ClNO2S/c1-6(12(8,10)11)4-7(2,3)5-9/h6H,4H2,1-3H3
    • InChI Key: CSZLCDYYFQSDSQ-UHFFFAOYSA-N
    • SMILES: ClS(C(C)CC(C#N)(C)C)(=O)=O

Computed Properties

  • Exact Mass: 209.0277275g/mol
  • Monoisotopic Mass: 209.0277275g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 293
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 66.3Ų

4-cyano-4,4-dimethylbutane-2-sulfonyl chloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1120618-5g
4-cyano-4,4-dimethylbutane-2-sulfonyl chloride
2015611-82-0 95%
5g
$2235.0 2023-10-27
Enamine
EN300-1120618-0.25g
4-cyano-4,4-dimethylbutane-2-sulfonyl chloride
2015611-82-0 95%
0.25g
$708.0 2023-10-27
Enamine
EN300-1120618-10.0g
4-cyano-4,4-dimethylbutane-2-sulfonyl chloride
2015611-82-0
10g
$4914.0 2023-06-09
Enamine
EN300-1120618-1g
4-cyano-4,4-dimethylbutane-2-sulfonyl chloride
2015611-82-0 95%
1g
$770.0 2023-10-27
Enamine
EN300-1120618-10g
4-cyano-4,4-dimethylbutane-2-sulfonyl chloride
2015611-82-0 95%
10g
$3315.0 2023-10-27
Enamine
EN300-1120618-5.0g
4-cyano-4,4-dimethylbutane-2-sulfonyl chloride
2015611-82-0
5g
$3313.0 2023-06-09
Enamine
EN300-1120618-1.0g
4-cyano-4,4-dimethylbutane-2-sulfonyl chloride
2015611-82-0
1g
$1142.0 2023-06-09
Enamine
EN300-1120618-0.05g
4-cyano-4,4-dimethylbutane-2-sulfonyl chloride
2015611-82-0 95%
0.05g
$647.0 2023-10-27
Enamine
EN300-1120618-0.5g
4-cyano-4,4-dimethylbutane-2-sulfonyl chloride
2015611-82-0 95%
0.5g
$739.0 2023-10-27
Enamine
EN300-1120618-0.1g
4-cyano-4,4-dimethylbutane-2-sulfonyl chloride
2015611-82-0 95%
0.1g
$678.0 2023-10-27

4-cyano-4,4-dimethylbutane-2-sulfonyl chloride Related Literature

Additional information on 4-cyano-4,4-dimethylbutane-2-sulfonyl chloride

Professional Introduction to 4-cyano-4,4-dimethylbutane-2-sulfonyl chloride (CAS No. 2015611-82-0)

4-cyano-4,4-dimethylbutane-2-sulfonyl chloride, identified by its Chemical Abstracts Service (CAS) number 2015611-82-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and chemical biology. This compound belongs to the class of sulfonyl chlorides, which are widely recognized for their utility as intermediates in the synthesis of various bioactive molecules. The structural features of this compound, particularly the presence of a cyano group and a tert-butyl sulfonyl chloride moiety, make it a valuable building block for the development of novel therapeutic agents.

The cyano group (-CN) in 4-cyano-4,4-dimethylbutane-2-sulfonyl chloride introduces a polar and electron-withdrawing nature to the molecule, which can influence its reactivity and interactions with biological targets. This feature is particularly useful in medicinal chemistry, where such groups are often employed to enhance binding affinity or modulate metabolic stability. Additionally, the tert-butyl sulfonyl chloride (-SO₂Cl) portion of the molecule provides a reactive site for nucleophilic substitution reactions, enabling further functionalization and diversification of the molecular structure.

In recent years, there has been growing interest in the application of sulfonyl chlorides as key intermediates in drug discovery. These compounds are frequently utilized in the synthesis of sulfonamides, which are known for their broad spectrum of biological activities. For instance, sulfonamides have been extensively studied for their antimicrobial, anti-inflammatory, and antiviral properties. The cyano-substituted sulfonyl chloride described here represents a promising scaffold for developing next-generation sulfonamide-based drugs.

One of the most compelling aspects of 4-cyano-4,4-dimethylbutane-2-sulfonyl chloride is its potential utility in the synthesis of protease inhibitors. Proteases play crucial roles in various physiological processes, and their inhibition is a common strategy in drug development. The combination of the cyano group and the sulfonyl chloride moiety allows for selective interactions with specific protease active sites, making this compound an attractive candidate for designing highly potent inhibitors. Recent studies have demonstrated that derivatives of this compound exhibit significant inhibitory activity against certain proteases, suggesting its potential as a lead compound in therapeutic research.

The structural rigidity introduced by the tert-butyl groups in 4-cyano-4,4-dimethylbutane-2-sulfonyl chloride also contributes to its appeal as a pharmaceutical intermediate. Such structural features can enhance binding stability by reducing conformational flexibility at key interaction points within biological targets. This property is particularly relevant in the design of small-molecule drugs that require precise spatial orientation to exert their pharmacological effects.

Moreover, the reactivity of the sulfonyl chloride group allows for facile introduction into various heterocyclic systems, facilitating the construction of complex molecular architectures. This versatility makes 4-cyano-4,4-dimethylbutane-2-sulfonyl chloride a valuable tool for synthetic chemists working on drug discovery projects. Researchers have leveraged this compound to develop novel scaffolds with enhanced pharmacokinetic profiles and improved target specificity.

In conclusion, 4-cyano-4,4-dimethylbutane-2-sulfonyl chloride (CAS No. 2015611-82-0) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and reactivity make it an indispensable intermediate for synthesizing bioactive molecules with potential therapeutic applications. As research continues to uncover new ways to utilize this compound, its importance in drug development is likely to grow even further.

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